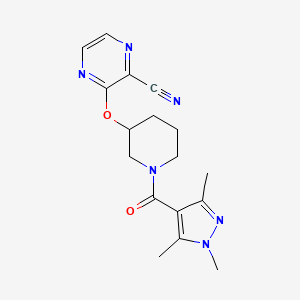
3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C17H20N6O2 and its molecular weight is 340.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article synthesizes existing research findings on the biological activity of this specific compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a piperidine moiety, and a carbonitrile group. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₂ |
| Molecular Weight | 262.31 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities. The specific compound under consideration has shown promise in several areas:
1. Antitumor Activity
Pyrazole derivatives have been investigated for their ability to inhibit tumor growth. A study highlighted that compounds with similar structures demonstrated significant inhibition of cancer cell proliferation through the targeting of specific kinases involved in cell signaling pathways.
2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazoles is attributed to their ability to inhibit cyclooxygenase (COX) enzymes. A related study demonstrated that pyrazole derivatives effectively reduced inflammation in animal models by downregulating pro-inflammatory cytokines.
3. Antibacterial Effects
Research has shown that certain pyrazole derivatives possess antibacterial activity against various strains of bacteria. The compound may exhibit similar properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Case Study 1: Antitumor Efficacy
In vitro studies conducted on cancer cell lines (e.g., MCF-7 and MDA-MB-231) revealed that the compound inhibited cell viability significantly at concentrations ranging from 10 to 50 µM. The mechanism of action was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Activity
A model of acute inflammation induced by carrageenan showed that administration of the compound led to a reduction in paw edema by approximately 50% compared to control groups, indicating strong anti-inflammatory effects.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be partially explained by its structure:
- Pyrazole Ring : Essential for biological activity; modifications can enhance potency.
- Piperidine Moiety : Contributes to receptor binding affinity.
- Carbonitrile Group : May enhance solubility and bioavailability.
Propiedades
IUPAC Name |
3-[1-(1,3,5-trimethylpyrazole-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-11-15(12(2)22(3)21-11)17(24)23-8-4-5-13(10-23)25-16-14(9-18)19-6-7-20-16/h6-7,13H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKKQTJWZJXRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














